REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:5]=[N+:6]([O-])[CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)[CH3:2]>CO.[Pd]>[CH2:1]([NH:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1[NH2:10])[CH3:2]
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
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Smiles
|
C(C)NC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
|
Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The catalyst is removed by filtration through a pad of celite
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Type
|
CUSTOM
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Details
|
the solvent is evaporated under vacuum
|
Name
|
|
Type
|
product
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Smiles
|
C(C)NC=1C=NC=CC1N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |